molecular formula C9H12N2O3S B181696 4-(Pyridin-3-ylsulfonyl)morpholine CAS No. 26103-48-0

4-(Pyridin-3-ylsulfonyl)morpholine

Cat. No. B181696
CAS RN: 26103-48-0
M. Wt: 228.27 g/mol
InChI Key: BYBGTJZHRACDCL-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylsulfonyl)morpholine is a crystalline solid that is soluble in water and organic solvents such as ethanol and methanol. It has a molecular weight of 228.266 and a molecular formula of C9H12N2O3S .


Synthesis Analysis

This compound can be synthesized by reacting 3-sulfonylpyridine with morpholine in the presence of a base such as sodium hydride or potassium carbonate and an organic solvent such as N,N-dimethylformamide or dimethyl sulfoxide . The reaction takes place at elevated temperatures and under an inert atmosphere .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Pyridin-3-ylsulfonyl)morpholine are not available, it’s worth noting that morpholine derivatives are widely used in various chemical reactions .


Physical And Chemical Properties Analysis

4-(Pyridin-3-ylsulfonyl)morpholine has a melting point of 120 °C and a boiling point of 404.0±55.0 °C . It has a density of 1.35g/cm3 .

Scientific Research Applications

Wound Healing

  • Scientific Field : Biomedicine
  • Application Summary : This compound has been used in the fabrication of quercetin-functionalized morpholine and pyridine motifs-laden silk fibroin nanofibers for effective wound healing .
  • Methods of Application : The novel multifunctional quercetin with morpholine and pyridine functional motifs (QFM) is embedded in silk fibroin (SF)-spun fibers (SF-QFM) for preclinical skin repair therapies . The QFM-controlled release is mainly driven by diffusion and follows Fickian’s law .
  • Results : Significant QFM release (40%) occurred within the first 6 h, with a total release of 79% at the end of 72 h, which is considered beneficial in effectively reducing bacterial load and helping expedite the healing process .

Synthesis of Morpholino Nucleosides

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound has been used in the synthesis of morpholino nucleosides starting from enantiopure glycidol .
  • Methods of Application : The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .
  • Results : Using readily available building blocks, this strategy allows access to diversified optically pure morpholino monomers in good yields and anomeric ratios .

Room Temperature Phosphorescence

  • Scientific Field : Material Science
  • Application Summary : Morpholine, a non-conjugated heterocycle, is embedded into π system to construct single-component organic room temperature phosphorescence (RTP) luminogens .
  • Methods of Application : The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .
  • Results : The study is still ongoing and the results are not yet published .

Synthesis of Biologically Active Molecules

  • Scientific Field : Biochemistry
  • Application Summary : The morpholine motif is frequently found in biologically active molecules and pharmaceuticals .
  • Methods of Application : The synthesis of morpholines is often performed from 1,2-amino alcohols and their derivatives, which are the most common starting materials . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
  • Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Preclinical Drug Metabolism Studies

  • Scientific Field : Pharmacology
  • Application Summary : Morpholine-containing compounds are used in preclinical in vitro and in vivo drug metabolism studies .
  • Methods of Application : For example, 14 C-labeled morpholine was synthesized for use in these studies .
  • Results : The results of these studies are typically used to inform the design of new drugs and to predict their metabolism in the body .

Synthesis of Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : Morpholine is used in the synthesis of a new heterocyclic system .
  • Methods of Application : A new morpholine-containing heterocyclic system was synthesized in moderate yield from simple cis-amino alcohols of the sulfolane family using DMAD .
  • Results : trans-Amino alcohols gave only open-chain products in this case .

Room Temperature Phosphorescence

  • Scientific Field : Material Science
  • Application Summary : Morpholine, a non-conjugated heterocycle, is embedded into π system to construct single-component organic room temperature phosphorescence (RTP) luminogens .
  • Methods of Application : The effect of morpholine on intermolecular interaction, crystal packing modes, and RTP performance is investigated systematically .
  • Results : The experimental and theoretical calculation results illustrate the versatility of morpholine in promoting the n-π* transition and intensifying the intermolecular interactions, which not only enhances the generation of triplet excitons, but also suppresses the nonradiative decay of triplet excitons .

UV Curing

  • Scientific Field : Polymer Chemistry
  • Application Summary : Acryloyl Morpholine (ACMO) is a reactive monomer capable of undergoing free radical polymerization . It is useful as a reactive diluent in UV-curable formulations .
  • Methods of Application : The performance of ACMO in UV-curable systems is investigated, with the goal of gaining insight into its reactivity, suggesting possible applications, and identifying areas for further study .
  • Results : ACMO, like VP and most other monofunctional diluents, is a low-viscosity, low-volatility liquid. As homopolymers, both ACMO and VP form hard, water-soluble polymers .

Synthesis of Biologically Active Compounds

  • Scientific Field : Biochemistry
  • Application Summary : 2,6-substituted morpholines are widely embedded in compounds with a range of biological activities .
  • Methods of Application : This class of heterocycles has found wide application in peptide synthesis , and has been used as HIV protease inhibitors , antimicrobial agents , or therapeutics in obesity and diabetes , tumors , and sexual dysfunction .
  • Results : The results of these studies are typically used to inform the design of new drugs and to predict their metabolism in the body .

Safety And Hazards

This compound is harmful if swallowed and causes serious eye irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

4-pyridin-3-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBGTJZHRACDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401472
Record name 4-(Pyridin-3-ylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-ylsulfonyl)morpholine

CAS RN

26103-48-0
Record name 4-(Pyridin-3-ylsulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(MORPHOLINOSULFONYL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyridine-3-sulfonyl chloride was prepared from phosphorus pentachloride (17.82 g, 0.112 mol) and pyridine-3-sulfonic acid (12.36 g, 77.7 mmol) according to the procedure described by P. Breant et al. Synthesis, 1983, 822. Anhydrous toluene (20 mL) was added to the product and this solution added slowly to a mixture of toluene (100 mL), triethylamine (4 eq, 43 mL) and morpholine (1.5 eq, 10.3 mL) with cooling in ice water. A thick precipitate was formed. The mixture was stirred for 16 hr and then shaken with a saturated K2CO3 solution, dried over anhydrous sodium sulfate and evaporated to give a yellowish brown solid. Trituration with methanol gave 4-(pyridine-3-sulfonyl)-morpholine as a pale yellow solid (14.29 g, 81%).
Quantity
17.82 g
Type
reactant
Reaction Step One
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12.36 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
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[Compound]
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ice water
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43 mL
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10.3 mL
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100 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, X Jia, X Chen, H Sun, Y Li… - The Journal of Organic …, 2020 - ACS Publications
A nickel-catalyzed intramolecular C—N coupling reaction via SO 2 extrusion is presented. The use of a catalytic amount of BPh 3 allows the transformation to take place under much …
Number of citations: 11 pubs.acs.org

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